molecular formula C9H10BrN B6233040 (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole CAS No. 916902-95-9

(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B6233040
CAS No.: 916902-95-9
M. Wt: 212.09 g/mol
InChI Key: NSBOZWGQLGHLQZ-LURJTMIESA-N
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Description

(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole is a brominated indole derivative. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 5-position and a methyl group at the 2-position in this compound makes it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole typically involves the bromination of 2-methyl-2,3-dihydro-1H-indole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indole ring can be oxidized to form different functional groups, such as carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring structure.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 5-substituted indole derivatives.

    Oxidation: Formation of indole-2-carboxaldehyde or indole-2-carboxylic acid.

    Reduction: Formation of 2-methyl-2,3-dihydro-1H-indole or dehalogenated indole derivatives.

Scientific Research Applications

(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to certain molecular targets, while the indole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can lead to the inhibition or activation of specific pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole: Lacks the methyl group at the 2-position, leading to different reactivity and biological activity.

    2-methylindole: Lacks the bromine atom, affecting its chemical properties and applications.

    5-chloro-2-methyl-2,3-dihydro-1H-indole:

Uniqueness

(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole is unique due to the combination of the bromine atom and the methyl group, which influences its chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

916902-95-9

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3/t6-/m0/s1

InChI Key

NSBOZWGQLGHLQZ-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CC2=C(N1)C=CC(=C2)Br

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)Br

Purity

95

Origin of Product

United States

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